molecular formula C17H17ClFN5O B280138 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280138
M. Wt: 361.8 g/mol
InChI Key: HTRLPDZNNZHXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as CFM-2, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.

Mechanism of Action

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide selectively inhibits COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide reduces the production of these prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, reducing neuronal damage and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for COX-2, which allows for more specific targeting of this enzyme compared to non-selective COX inhibitors. However, one limitation of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

For research on N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide could include further investigation of its potential therapeutic applications in various inflammatory diseases, as well as its potential use as an anticancer and neuroprotective agent. In addition, further studies could be conducted to optimize the synthesis and formulation of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide to improve its solubility and bioavailability.

Synthesis Methods

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-chloro-6-fluorobenzyl bromide with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding ester. The ester is then converted to the carboxamide using methylamine, followed by the addition of 1-methyl-1H-pyrazole-3-carboxylic acid to yield N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has also been investigated for its potential anticancer activity, as COX-2 is overexpressed in many types of cancer and is associated with tumor growth and progression. In addition, N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential neuroprotective effects in Alzheimer's disease, as COX-2 is upregulated in the brains of Alzheimer's patients and is thought to contribute to neuronal damage and inflammation.

properties

Molecular Formula

C17H17ClFN5O

Molecular Weight

361.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17ClFN5O/c1-10-16(20-17(25)15-7-8-23(3)22-15)11(2)24(21-10)9-12-13(18)5-4-6-14(12)19/h4-8H,9H2,1-3H3,(H,20,25)

InChI Key

HTRLPDZNNZHXOV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)C3=NN(C=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)C3=NN(C=C3)C

Origin of Product

United States

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